molecular formula C6H14S2 B1595109 Amyl methyl disulfide CAS No. 72437-68-4

Amyl methyl disulfide

Cat. No.: B1595109
CAS No.: 72437-68-4
M. Wt: 150.3 g/mol
InChI Key: VDJXDNLYBDHPHP-UHFFFAOYSA-N
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Description

Amyl methyl disulfide: , also known as 1-(Methyldisulfanyl)pentane, is an organic compound with the molecular formula C6H14S2. It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. This compound is known for its distinctive odor and is used in various industrial applications, including as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl methyl disulfide can be synthesized through the oxidation of thiols. One common method involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C. This method avoids contamination by higher polysulfides .

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidation of thiols using oxidizing agents such as manganese dioxide (MnO2) or barium manganate (BaMnO4). These methods are preferred due to their efficiency and the high yield of the desired disulfide .

Chemical Reactions Analysis

Types of Reactions: Amyl methyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides and sulfones.

    Reduction: The disulfide bond can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and thiolates are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Amyl methyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of amyl methyl disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which are crucial in many biological processes. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modulate the activity of enzymes and other proteins through the formation and cleavage of disulfide bonds .

Comparison with Similar Compounds

  • Methyl ethyl disulfide
  • Methyl propyl disulfide
  • Methyl butyl disulfide

Comparison: Amyl methyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other disulfides, it has a higher molecular weight and different reactivity patterns. For instance, its oxidation and reduction reactions may proceed under different conditions compared to shorter-chain disulfides .

Properties

IUPAC Name

1-(methyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJXDNLYBDHPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222735
Record name Amyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, pale yellow liquid; Sulfureous aroma
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.00 to 202.00 °C. @ 760.00 mm Hg
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.953 (20°)
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

72437-68-4
Record name Methyl pentyl disulfide
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URL https://commonchemistry.cas.org/detail?cas_rn=72437-68-4
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Record name Amyl methyl disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL PENTYL DISULPHIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES6A12WT0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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